molecular formula C25H25N3 B14616180 2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile CAS No. 61006-48-2

2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B14616180
CAS No.: 61006-48-2
M. Wt: 367.5 g/mol
InChI Key: QOMMMDRKWYJJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclohexylmethylamino group and two phenyl groups attached to a pyridine ring, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenylpyridine-3-carbonitrile with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyclohexylmethyl)amino]-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine
  • 2-[(Cyclohexylmethyl)amino]-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

Uniqueness

2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and its structural configuration

Properties

CAS No.

61006-48-2

Molecular Formula

C25H25N3

Molecular Weight

367.5 g/mol

IUPAC Name

2-(cyclohexylmethylamino)-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C25H25N3/c26-17-23-22(20-12-6-2-7-13-20)16-24(21-14-8-3-9-15-21)28-25(23)27-18-19-10-4-1-5-11-19/h2-3,6-9,12-16,19H,1,4-5,10-11,18H2,(H,27,28)

InChI Key

QOMMMDRKWYJJPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.